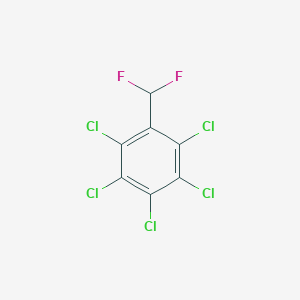

Pentachloro-difluoromethyl-benzene

Description

Contextualizing Highly Halogenated Aromatic Compounds in Organic Chemistry

Highly halogenated aromatic compounds are a class of molecules where multiple hydrogen atoms on an aromatic ring, such as benzene (B151609), are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov These compounds, often referred to as haloarenes, are characterized by their chemical stability, low solubility in water, and lipophilicity (a tendency to dissolve in fats and lipids). sigmaaldrich.comresearchgate.net The extensive substitution with halogens significantly alters the electron distribution and reactivity of the aromatic ring. toxicdocs.org

Historically, polychlorinated compounds like polychlorinated biphenyls (PCBs) and pentachlorobenzene (B41901) (PeCB) saw widespread industrial use as solvents, insecticides, fungicides, and in electrical transformers due to their high stability and flame resistance. sigmaaldrich.comresearchgate.net However, these same properties contribute to their environmental persistence, leading to bioaccumulation in food chains and significant ecological and health concerns. researchgate.netnih.govnih.gov Consequently, many of these substances, including Pentachlorobenzene, are now classified as persistent organic pollutants (POPs) and their production and use are restricted under international agreements like the Stockholm Convention. researchgate.net The study of such compounds is crucial for understanding their environmental fate, toxicology, and for developing methods for their remediation. nih.govnih.govresearchgate.net

Significance of Difluoromethyl (CF2H) Groups in Organofluorine Chemistry

The introduction of fluorine-containing groups into organic molecules is a powerful strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl (CF2H) group has garnered significant attention due to its unique electronic properties and steric profile.

The CF2H group is considered a "bioisostere" of functional groups like hydroxyl (OH), thiol (SH), and amine (NH) groups. cookechem.combldpharm.com This means it can replace these groups in a biologically active molecule without dramatically altering its shape, yet potentially improving its properties. A key feature of the CF2H group is its ability to act as a hydrogen bond donor, a rare characteristic among polyfluorinated motifs. lookchem.com This capacity for hydrogen bonding can enhance a molecule's binding affinity and specificity to biological targets. cookechem.com Furthermore, incorporating a CF2H group can increase a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties for drug candidates. bldpharm.comnih.gov The growing interest in CF2H-containing compounds has spurred the development of new synthetic methods to incorporate this valuable functionality into complex molecules. cookechem.combldpharm.com

Research Impetus and Scope for Pentachloro-difluoromethyl-benzene Studies

While specific research on this compound is not extensively documented, a strong impetus for its study arises from the combination of its two defining structural features: the pentachlorinated aromatic core and the difluoromethyl substituent. The primary motivation is to understand how the addition of a CF2H group modifies the well-known properties of the pentachlorobenzene framework.

The research scope for this compound is therefore primarily predictive and comparative, focusing on several key areas:

Environmental Science and Toxicology: A major driver is to determine the environmental fate and toxicological profile of this compound. Given that its parent, Pentachlorobenzene, is a banned persistent organic pollutant, a crucial question is whether the CF2H group alters its persistence, bioaccumulation potential, or toxicity. researchgate.net Studies would aim to compare its behavior to that of PeCB and other related compounds like Pentachloro-trifluoromethyl-benzene to understand the environmental impact of such hybrid halogenated molecules. toxicdocs.orgnih.gov

Material Science: Highly halogenated compounds can possess unique physical properties, such as high density and thermal stability. Research could explore the potential use of this compound as a specialized solvent, a dielectric fluid, or an intermediate in the synthesis of advanced materials like high-performance polymers or dyes. toxicdocs.org

Synthetic Chemistry: The development of synthetic routes to create this compound is in itself a significant research challenge. Such work would contribute to the broader field of organofluorine chemistry by expanding the toolbox for late-stage functionalization of highly chlorinated aromatic rings. rsc.orgnih.gov

The following table provides data on structurally related compounds, offering a comparative context for the potential properties of this compound.

| Property | Pentachlorobenzene | (Difluoromethyl)benzene | 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene |

|---|---|---|---|

| Chemical Formula | C₆HCl₅ researchgate.net | C₇H₆F₂ sigmaaldrich.comnih.gov | C₇Cl₅F₃ cookechem.combldpharm.com |

| Molar Mass | 250.32 g·mol⁻¹ researchgate.net | 128.12 g/mol sigmaaldrich.comnih.gov | 318.34 g/mol cookechem.com |

| Melting Point | 86 °C researchgate.net | Not available | Not available |

| Boiling Point | 275 to 277 °C researchgate.net | Not available | 279 °C chemsrc.com |

| CAS Number | 608-93-5 researchgate.netaccustandard.com | 455-31-2 sigmaaldrich.comnih.govsigmaaldrich.com | 384-83-8 cookechem.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5F2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXPSGWWZIIKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226255 | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858251-15-6 | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of Pentachloro Difluoromethyl Benzene

Anticipated Reactivity Profile of the Difluoromethyl Group

The difluoromethyl group is recognized for its distinct electronic properties, which influence its reactivity. It is generally considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups. scholaris.caub.edu

Hydrogen Bonding Characteristics and Acidity of CF2H

Table 1: Comparison of Hydrogen Bond Donor Capabilities

| Functional Group | Typical Bond Energy (kcal/mol) | Acidity (pKa) |

|---|---|---|

| O-H (in Phenol) | ~5-10 | ~10 |

| S-H (in Thiophenol) | ~1-3 | ~6.6 |

| C-H (in Ar-CF2H) | ~1-5.5 nih.gov | Weakly acidic |

Note: Data for Ar-CF2H is generalized; specific values for Pentachloro-difluoromethyl-benzene are not available.

Nucleophilic and Electrophilic Transformations of the CF2H Unit

The CF2H group can undergo specific transformations. Deprotonation of the acidic proton using a strong base can generate a difluoromethyl anion (Ar-CF2-), which can then act as a nucleophile, reacting with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This approach provides a pathway for further functionalization at the difluoromethyl carbon.

Conversely, the difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character. For it to participate in reactions with electron-rich aromatic systems, it often requires attachment to a strong electron-withdrawing group to enhance its electrophilicity. Transformations involving the CF2H group as an electrophilic species are less common and typically require specialized reagents.

Predicted Reaction Chemistry of the Pentachlorinated Aromatic Ring

The pentachlorophenyl group is an electron-deficient aromatic system due to the strong inductive and moderate resonance electron-withdrawing effects of the five chlorine atoms. This electronic nature heavily dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are highly substituted with strong electron-withdrawing groups, such as chlorine, are activated towards nucleophilic aromatic substitution (SNAr). It is therefore highly probable that this compound would react with strong nucleophiles, leading to the displacement of one or more chlorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of five chlorine atoms and the additional electron-withdrawing CF2H group would make the ring highly susceptible to this type of reaction. The regioselectivity of the substitution would be influenced by both steric hindrance and the electronic stabilization of the intermediate.

Table 2: General Conditions for Nucleophilic Aromatic Substitution

| Substrate Type | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Activated Aryl Halide | RO⁻, RS⁻, R₂NH | Heat, Polar Aprotic Solvent | Ether, Thioether, Amine |

| Polychlorinated Arene | Strong Nucleophiles (e.g., NaNH₂, RO⁻) | Often vigorous conditions required | Substituted Arene |

Note: These are generalized conditions; specific optimal conditions for this compound are unknown.

Electrophilic Aromatic Substitution (EAS) Limitations

The high degree of electron deficiency in the pentachlorinated ring strongly deactivates it towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, Friedel-Crafts alkylation, and acylation, which require the aromatic ring to act as a nucleophile, would be extremely difficult, if not impossible, to achieve under standard conditions. The five chlorine atoms and the CF2H group withdraw electron density to such an extent that the ring is no longer sufficiently nucleophilic to attack even strong electrophiles. Overcoming this deactivation would require exceptionally harsh reaction conditions, which would likely lead to decomposition of the molecule.

Elucidation of Reaction Mechanisms for Synthesis and Transformation

Without experimental data on the synthesis and reactivity of this compound, any discussion of its specific reaction mechanisms remains speculative. The synthesis would likely involve either the introduction of a difluoromethyl group onto a pre-existing pentachlorobenzene (B41901) derivative or the chlorination of a difluoromethylbenzene precursor. Each approach would have its own mechanistic pathway and challenges. For instance, a potential synthesis could involve the reaction of pentachlorophenyllithium with a difluoromethyl source, or the exhaustive chlorination of (difluoromethyl)benzene, though controlling the latter to achieve the desired product without side reactions would be challenging.

Mechanistic elucidation for its transformations, such as the predicted SNAr reactions, would require detailed studies, including kinetic analysis, isolation of intermediates, and computational modeling, to understand the precise regioselectivity and the influence of the CF2H group on the stability of the Meisenheimer complex.

Due to a lack of available scientific research specifically detailing the chemical reactivity and mechanistic insights of this compound, this article cannot be generated at this time. Searches for the compound's reaction intermediates, transition states, and potential radical pathways have not yielded specific data.

General principles of chemical reactivity for halogenated and fluorinated benzene (B151609) derivatives exist; however, applying these general principles to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for this article.

Further experimental investigation into the reaction chemistry of this compound is necessary to provide the detailed insights required for the requested article.

Spectroscopic Characterization and Structural Analysis of Pentachloro Difluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of pentachloro-difluoromethyl-benzene. Different NMR techniques provide specific information about the hydrogen, fluorine, and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, a single resonance is expected for the proton of the difluoromethyl (-CHF₂) group. Due to the high electronegativity of the two adjacent fluorine atoms, this proton is significantly deshielded and is expected to appear at a downfield chemical shift. The signal should appear as a triplet due to coupling with the two equivalent fluorine atoms (following the n+1 rule for spin-½ nuclei).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JHF, Hz) |

| -CH F₂ | 6.5 - 7.5 | Triplet (t) | 50 - 60 |

Note: The predicted chemical shift is an estimation based on data for similar difluoromethyl-substituted aromatic compounds.

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the difluoromethyl group. A single resonance is anticipated for the two equivalent fluorine atoms. This signal would be a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift of these fluorine atoms is influenced by the electron-withdrawing nature of the pentachlorophenyl ring. General chemical shift ranges for -CF₂- groups are between +80 to +140 ppm relative to neat CFCl₃. ucsb.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JFH, Hz) |

| -CHF₂ | +90 to +120 | Doublet (d) | 50 - 60 |

Note: The predicted chemical shift is an estimation. Negative shifts are upfield of the CFCl₃ standard. ucsb.edu

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pentachlorophenyl ring and the difluoromethyl group. The aromatic region will display multiple signals for the five chlorine-substituted carbons and the single carbon attached to the -CHF₂ group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic C-Cl | 125 - 140 | Singlet |

| Aromatic C-CHF₂ | 130 - 145 | Singlet |

| -C HF₂ | 110 - 125 | Triplet (t) |

Note: The predicted chemical shifts are estimations based on data for pentachlorobenzene (B41901) and other fluorinated aromatic compounds.

To unambiguously assign all ¹H, ¹³C, and ¹⁹F NMR signals, advanced two-dimensional (2D) NMR techniques would be essential. ipb.ptwgtn.ac.nz

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signal of the -CHF₂ group with its corresponding ¹³C signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range couplings between the proton of the -CHF₂ group and the carbon atoms of the aromatic ring, helping to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): While not applicable for this specific molecule due to the presence of only one type of proton, it is a fundamental 2D technique for determining proton-proton couplings in more complex molecules. ipb.pt

These advanced experiments provide a comprehensive map of the molecular structure by revealing through-bond correlations between different nuclei. ipb.ptwgtn.ac.nz

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the characteristic vibrational modes of the functional groups within this compound.

The IR and Raman spectra of this compound are expected to be dominated by bands corresponding to the stretching and bending vibrations of the C-Cl and C-F bonds.

C-Cl Vibrations: The C-Cl stretching vibrations in aromatic compounds typically appear in the range of 850-550 cm⁻¹. niscpr.res.in Due to the presence of five chlorine atoms, a series of strong to medium intensity bands is expected in this region. C-Cl bending vibrations are found at lower frequencies, generally in the 385–265 cm⁻¹ range. niscpr.res.in

C-F Vibrations: The C-F stretching vibrations are known to be very strong and typically occur in the 1300-1000 cm⁻¹ region. niscpr.res.in For a -CHF₂ group, asymmetric and symmetric stretching modes would be expected. C-F bending vibrations will appear at lower wavenumbers.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-F Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | 850 - 550 | Strong to Medium |

| C-F Bend | < 800 | Medium to Weak |

| C-Cl Bend | < 400 | Medium to Weak |

Aromatic Ring Breathing and Deformation Modes

The vibrational spectrum of a substituted benzene (B151609), such as this compound, is complex. However, certain vibrational modes, particularly those involving the entire aromatic ring, provide significant structural information. Among the most characteristic are the ring "breathing" and deformation modes.

The quintessential ring breathing mode of benzene, a totally symmetric vibration where the carbon ring expands and contracts uniformly, is observed as a strong, polarized Raman band around 992 cm⁻¹. In substituted benzenes, the symmetry is lowered, which alters the nature and frequency of these vibrations. For mono- and 1,3,5-trisubstituted benzenes, a strong Raman band appears near 1000 cm⁻¹, which is often misattributed to the pure breathing mode but is actually derived from a trigonal ring deformation. researchgate.net

In this compound, the high degree of substitution and the presence of heavy chlorine atoms and a difluoromethyl group significantly perturb the vibrational modes of the benzene ring. The concept of a simple "breathing" mode becomes less distinct. researchgate.netbohrium.com The vibrational energy is distributed over several modes, often involving coupling between the ring vibrations and the substituent vibrations.

The key aromatic ring modes to consider are:

Ring Breathing Mode: This mode, which involves the symmetric expansion and contraction of the carbon skeleton, is expected to be shifted in frequency and reduced in intensity compared to benzene itself. The heavy mass of the five chlorine atoms will likely lower the frequency of this vibration.

Trigonal Ring Deformation: This mode involves the distortion of the ring in a three-fold symmetric manner. In highly substituted, low-symmetry molecules like this compound, this mode is expected to be active.

In-plane and Out-of-plane Deformations: These vibrations involve the bending of C-H (or in this case, C-substituent) bonds relative to the plane of the ring. The presence of the C-Cl and C-CF₂H bonds will give rise to characteristic deformation frequencies. Strong Raman activities can be observed for low-frequency bending and torsional modes in substituted benzenes, which are enhanced by electronic interactions between the substituent and the π-orbitals of the ring. researchgate.net

Due to the molecule's low symmetry, a greater number of vibrational modes are expected to be both Raman and infrared active compared to more symmetric benzene derivatives. The analysis of these modes, often aided by computational methods like Density Functional Theory (DFT), is crucial for a complete structural characterization. bohrium.commpg.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, MS provides definitive evidence of its elemental composition and offers insights into its stability and fragmentation patterns.

Molecular Ion Detection and Isotopic Patterns

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to be prominent, confirming the molecular weight of the compound. A key feature of its mass spectrum is the distinctive isotopic pattern caused by the presence of five chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

The isotopic cluster for a molecule with five chlorine atoms (Cl₅) can be predicted based on the binomial expansion (a+b)⁵, where 'a' and 'b' are the relative abundances of ³⁵Cl and ³⁷Cl. This leads to a series of peaks at M, M+2, M+4, M+6, M+8, and M+10, with decreasing intensities. The most intense peak in this cluster will not be the monoisotopic mass (containing only ³⁵Cl) but rather the peak corresponding to the most probable combination of isotopes. For pentachlorobenzene (C₆HCl₅), the molecular weight is 250.34 u. nist.gov The difluoromethyl substitution would increase this value.

Table 1: Predicted Isotopic Pattern for the [M]⁺ Ion of this compound (Note: Intensities are relative to the most abundant peak in the cluster, set to 100.)

| Ion | Relative Mass (Da) | Predicted Relative Intensity |

| [C₇Cl₅F₂]⁺ (with 5 ³⁵Cl) | M | ~32.8 |

| [C₇(³⁵Cl)₄(³⁷Cl)₁F₂]⁺ | M+2 | ~100.0 |

| [C₇(³⁵Cl)₃(³⁷Cl)₂F₂]⁺ | M+4 | ~65.5 |

| [C₇(³⁵Cl)₂(³⁷Cl)₃F₂]⁺ | M+6 | ~21.4 |

| [C₇(³⁵Cl)₁(³⁷Cl)₄F₂]⁺ | M+8 | ~3.5 |

| [C₇(³⁷Cl)₅F₂]⁺ | M+10 | ~0.2 |

This table presents a theoretical distribution. Actual intensities may vary slightly.

Fragmentation Pathways for Structural Confirmation

The fragmentation of this compound under electron ionization (EI) would proceed through several predictable pathways, helping to confirm its structure. The stability of the aromatic ring means that fragmentation will likely involve the substituents.

Common fragmentation pathways include:

Loss of a Chlorine Atom: The initial fragmentation is often the loss of a Cl radical, leading to a [M - Cl]⁺ ion. This fragment would still exhibit a characteristic isotopic pattern for a Cl₄ species.

Loss of the Difluoromethyl Group: Cleavage of the C-C bond between the ring and the substituent can lead to the loss of a ·CHF₂ radical, resulting in a pentachlorobenzene cation [C₆Cl₅]⁺.

Sequential Loss of Chlorine: Following the initial loss of one chlorine atom, subsequent losses of Cl or Cl₂ can occur, leading to a series of lower mass fragments.

Rearrangements: Complex rearrangements, though less common as primary pathways, can occur, sometimes involving the elimination of molecules like HCl.

The analysis of these fragment ions and their isotopic distributions allows for the unequivocal structural confirmation of the this compound molecule. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electrons of the aromatic ring.

Aromatic Chromophore Analysis

The benzene molecule itself is the fundamental chromophore, exhibiting characteristic π → π* transitions. In the gas phase, benzene shows a weak, vibronically structured band (the B-band) around 255 nm (¹B₂ᵤ ← ¹A₁₉ transition) and more intense absorptions at shorter wavelengths, around 204 nm (¹B₁ᵤ ← ¹A₁₉) and 184 nm (¹E₁ᵤ ← ¹A₁₉). rsc.org These transitions are formally forbidden by symmetry but become allowed through vibronic coupling. rsc.org

When substituents are added to the benzene ring, the symmetry is lowered, and the electronic properties are altered. This leads to changes in the position (wavelength) and intensity of the absorption bands. The substituents act as auxochromes, modifying the absorption of the primary chromophore.

Influence of Halogenation and Fluoromethylation on Electronic Transitions

Both the extensive chlorination and the difluoromethyl group have a significant impact on the electronic spectrum of the benzene ring.

Influence of Halogenation: Halogens are classic auxochromes. They possess non-bonding electrons (lone pairs) that can interact with the π-system of the ring through resonance (+R effect) and are strongly electronegative, withdrawing electron density through induction (-I effect). youtube.com For chlorine, the inductive effect generally outweighs the resonance effect. The primary result is a bathochromic shift (redshift) of the absorption bands to longer wavelengths and a hyperchromic effect (increase in intensity). This is because the substituent's lone pairs raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. For example, the primary absorption band of fluorobenzene (B45895) is shifted relative to benzene. nist.govscience-softcon.de With five chlorine atoms, this effect is compounded, leading to a substantial shift of the B-band into the 280-320 nm region.

Influence of Fluoromethylation: The difluoromethyl group (-CHF₂) is primarily an electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). Unlike halogens directly attached to the ring, it does not have lone pairs available for resonance with the π-system. Its effect is mainly inductive, which would also perturb the energy levels of the aromatic π-system. The presence of both the five chlorine atoms and the electron-withdrawing difluoromethyl group will result in a complex interplay that determines the final position and intensity of the absorption maxima. The electronic transitions of fluorinated benzenes have been studied, showing shifts in absorption maxima. caltech.eduuv-vis-spectral-atlas-mainz.org

The resulting UV-Vis spectrum of this compound is expected to show its main absorption features at significantly longer wavelengths than benzene, with the fine vibronic structure likely broadened or lost due to the molecular complexity and solvent effects.

Computational and Theoretical Investigations of Pentachloro Difluoromethyl Benzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens for dissecting the intrinsic properties of pentachloro-difluoromethyl-benzene at the atomic level. These methods, rooted in the principles of quantum mechanics, enable the precise determination of electronic and geometric features.

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, Density Functional Theory (DFT) and ab initio methods are the primary tools for these investigations.

DFT methods, particularly those employing hybrid functionals like B3LYP, are well-suited for calculating the electronic properties of polychlorinated aromatic compounds. koreascience.krresearchgate.netepa.gov These calculations typically reveal a significant influence of the chlorine and difluoromethyl substituents on the electron distribution across the benzene (B151609) ring. The high electronegativity of the five chlorine atoms and the fluorine atoms in the difluoromethyl group leads to a general withdrawal of electron density from the aromatic system.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for comparison and validation of DFT results, particularly for conformational energies and barrier heights. nih.gov For related polyfluorinated benzenes, ab initio studies have been crucial in understanding reaction mechanisms, such as nucleophilic aromatic substitution. rsc.org

A key aspect of the electronic structure is the energy of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For polychlorinated aromatic compounds, the energy of the LUMO is of particular interest as it relates to the molecule's electron affinity. koreascience.krresearchgate.net The presence of multiple chlorine atoms is expected to lower the LUMO energy of this compound, making it a better electron acceptor compared to benzene.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value Range | Methodological Basis |

| HOMO Energy | -8.5 to -9.5 eV | DFT (B3LYP) on related polychlorinated aromatics koreascience.krnih.gov |

| LUMO Energy | -1.0 to -2.0 eV | DFT (B3LYP) on related polychlorinated aromatics koreascience.krnih.gov |

| HOMO-LUMO Gap | 6.5 to 8.5 eV | Inferred from HOMO and LUMO energy ranges |

| Electron Affinity | Positive | DFT calculations on polychlorinated dibenzo-p-dioxins show that congeners with ≥ 3 Cl atoms have positive electron affinities koreascience.krresearchgate.net |

Note: The values in this table are estimations based on computational studies of structurally similar polychlorinated and fluorinated aromatic compounds and are not the result of direct calculations on this compound.

The geometry of this compound is determined by the spatial arrangement of its substituents. The five chlorine atoms introduce significant steric hindrance, which can influence the planarity of the benzene ring and the orientation of the difluoromethyl group.

Geometric optimization calculations, typically performed using DFT methods, are essential to determine the most stable conformation. For polychlorinated biphenyls (PCBs), the degree of planarity is heavily influenced by the number of chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'). clu-in.org The presence of large chlorine atoms in these positions forces the benzene rings out of a planar configuration. clu-in.org In this compound, the high degree of chlorination is expected to cause some distortion from perfect planarity.

The rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring is another key conformational feature. The rotational barrier and the preferred dihedral angle are influenced by steric interactions with the adjacent chlorine atoms and electronic effects.

Table 2: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value Range | Basis of Prediction |

| C-Cl Bond Length | 1.72 - 1.74 Å | Typical values from DFT calculations on chlorinated benzenes |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | Standard aromatic C-C bond lengths, with minor variations due to substitution |

| C-C (ring-CF2H) Bond Length | 1.50 - 1.52 Å | Typical C-C single bond length adjacent to an aromatic ring |

| C-F Bond Length | 1.35 - 1.37 Å | Characteristic C-F bond lengths in fluorinated hydrocarbons nih.govsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| C-H (in CF2H) Bond Length | 1.08 - 1.10 Å | Standard C-H bond length |

Note: These are typical bond lengths and the actual values for this compound would require specific computational optimization.

The stability of different conformers, particularly those arising from the rotation of the difluoromethyl group, can be assessed by calculating their relative energies. The energy profile of this rotation would reveal the most stable orientation of the -CF2H group relative to the benzene ring.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques are used to understand the behavior of the compound in a condensed phase (liquid or solid).

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a liquid state. pleiades.online By simulating the movement of a large number of molecules over time, MD can reveal information about local structure and orientational correlations. pleiades.online

For liquid chlorobenzene, MD simulations have shown a preference for stacked configurations at short intermolecular distances. pleiades.online Given the planar nature of the benzene ring in this compound, similar stacking interactions are likely to occur. The simulations can also shed light on the aggregation of halogen atoms, a phenomenon observed in simulations of liquid chlorobenzene. pleiades.online

The behavior of this compound in a condensed phase is governed by intermolecular interactions. These interactions are complex and include van der Waals forces, electrostatic interactions, and potentially halogen bonding.

Theoretical approaches such as Symmetry-Adapted Perturbation Theory (SAPT) and the Atoms in Molecules (AIM) theory can be used to analyze and partition the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. mdpi.com Studies on the interaction of heteronuclear halogens with benzene have shown that van der Waals forces are the primary interaction, with significant contributions from either electrostatic or dispersion forces depending on the specific halogen atoms involved. mdpi.com The presence of five chlorine atoms and a difluoromethyl group in this compound suggests that both halogen bonding and dipole-dipole interactions will play a crucial role in its condensed-phase behavior.

Prediction of Chemical Parameters

Computational and theoretical chemistry serve as powerful tools in the prediction of chemical parameters, offering insights into the behavior and properties of molecules without the need for empirical observation. For complex and potentially hazardous compounds like this compound, these predictive methods are invaluable. They allow for the estimation of a wide range of characteristics, from physical properties to spectroscopic signatures, aiding in risk assessment, environmental fate modeling, and the design of analytical methods. The following sections detail the application of these computational approaches to this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-describing features of a molecule (known as descriptors) with a particular property of interest. While specific QSPR studies dedicated exclusively to this compound are not documented in publicly available literature, the principles of QSPR can be applied based on studies of related halogenated benzenes. nih.govtandfonline.com

These studies typically employ a range of molecular descriptors, including topological, geometrical, and electronic parameters, to predict physicochemical properties. For a molecule like this compound, these descriptors would quantify aspects such as its size, shape, branching, and the distribution of electrons within the molecule.

A common approach involves developing multivariate QSAR models. For instance, studies on halogenated benzenes have successfully modeled properties such as boiling point, melting point, density, and flash point using topological indices derived from the chemical formula. tandfonline.com These models are calibrated using a "training set" of molecules with known properties and then validated using an external "test set" to ensure their predictive accuracy.

One of the key descriptors in QSPR models for halogenated compounds is the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. nih.gov For instance, a K(ow)-based QSAR model has been developed to predict the toxicity of halogenated benzenes to algae, demonstrating a direct relationship between the hydrophobicity of the chemicals and their toxic effects. nih.gov Given the highly chlorinated and fluorinated nature of this compound, its Kow value would be a critical parameter in any QSPR model predicting its environmental behavior and toxicity.

The table below illustrates the types of physicochemical properties of this compound that can be predicted using QSPR models based on data from related compounds.

| Property | Predicted Value Range (based on related compounds) | QSPR Model Basis |

| Boiling Point (°C) | 270 - 290 | Based on models for other halogenated benzenes. tandfonline.com |

| Melting Point (°C) | 80 - 100 | Inferred from data on similar substituted benzenes. |

| Density (g/cm³) | 1.7 - 1.9 | Based on models for other halogenated benzenes. tandfonline.com |

| LogP (Octanol-Water Partition Coefficient) | 5.5 - 6.5 | Estimated from fragment contribution methods. |

It is important to note that the accuracy of these predictions is dependent on the quality and relevance of the data used to build the model. The structural complexity of this compound, with its combination of chlorine and difluoromethyl substituents, may present unique challenges for standard QSPR models.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are employed to calculate the expected nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. These predictions are vital for identifying unknown compounds and for interpreting experimental spectra.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides information about its vibrational modes. For this compound, key predicted IR absorptions would include:

C-F Stretching: The difluoromethyl group would exhibit strong C-F stretching bands, typically in the range of 1000-1400 cm⁻¹.

Aromatic C=C Stretching: The benzene ring itself would show a series of absorptions between 1450 and 1600 cm⁻¹ due to the stretching of the carbon-carbon double bonds. libretexts.org

Aromatic C-H Bending: While there are no C-H bonds on the pentachlorinated ring, the difluoromethyl group's C-H bond (if present, though the name implies a CF2 group attached to the ring) would have characteristic bending vibrations. The substitution pattern on the benzene ring also influences out-of-plane bending modes, which can provide structural information. libretexts.org

The table below summarizes the predicted IR absorption bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-Cl Stretch | 650 - 850 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. For this compound, ¹³C and ¹⁹F NMR would be particularly informative.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents. The carbon of the difluoromethyl group would also have a characteristic chemical shift and would show coupling to the attached fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum would provide a clear signal for the fluorine atoms in the difluoromethyl group. The chemical shift and coupling patterns would be highly characteristic and would help to confirm the presence of this functional group.

Environmental Considerations: Fate and Degradation of Pentachloro Difluoromethyl Benzene

Abiotic Transformation Processes

Abiotic transformation processes, which are not mediated by living organisms, play a role in the environmental degradation of persistent organic pollutants. For a compound like Pentachloro-difluoromethyl-benzene, the key abiotic pathways to consider are photochemical degradation and hydrolysis.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. For halogenated aromatic compounds, this process can lead to the cleavage of carbon-halogen bonds.

Studies on polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in aqueous solutions have shown that photodegradation rates tend to decrease as the degree of chlorination increases. nih.gov For instance, the photolysis rates in sunlight for these compounds are considerably slow, with half-lives ranging from 6.4 to 23 hours. nih.gov It has also been observed that reductive dechlorination is not a major process in the photodegradation of these compounds in aqueous solutions, with less than 20% of the degradation occurring through this pathway. nih.gov

For halobenzenes, the reaction with hydroxyl radicals, which are generated in the atmosphere by the photolysis of hydrogen peroxide, is a significant degradation mechanism. epa.gov The rate constants for the reaction of hydroxyl radicals with various halobenzenes are quite similar, suggesting that the type of halogen substituent does not dramatically alter the reactivity in this specific pathway. epa.gov Given the structure of this compound, with five chlorine atoms and a difluoromethyl group, it is expected to be relatively resistant to photochemical degradation. The high degree of chlorination would likely slow down photolysis, similar to what is observed with highly chlorinated dioxins and furans.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence, especially in aquatic systems.

Halogenated aromatic compounds, or aryl halides, are generally resistant to hydrolysis under typical environmental conditions. quora.comperlego.com The carbon-halogen bond in an aromatic ring is stronger than in aliphatic compounds due to the interaction of the halogen's lone pair electrons with the pi-electron system of the benzene (B151609) ring. savitapall.com This increased bond strength makes nucleophilic substitution, the primary mechanism for hydrolysis, more difficult. For hydrolysis of halogenated benzenes to occur, it typically requires high temperatures and pressures, or the presence of a strong base. google.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly resistant to degradation. numberanalytics.comacs.orgnih.gov Therefore, the difluoromethyl group in this compound is expected to be highly stable and not readily undergo hydrolysis. While the five chlorine atoms are also on a stable aromatic ring, they are more susceptible to cleavage than the fluorine atoms, albeit still under harsh conditions. It can be concluded that this compound is likely to be highly stable to hydrolysis in aqueous environments.

Biotic Degradation and Microbial Metabolism

The breakdown of persistent organic pollutants by microorganisms is a crucial process for their removal from the environment. walshmedicalmedia.comembopress.org The degradation of halogenated benzenes is complex and often depends on the specific environmental conditions, such as the presence or absence of oxygen.

Aerobic Biodegradation Mechanisms of Halogenated Benzenes

Under aerobic conditions (in the presence of oxygen), the biodegradation of chlorinated benzenes is typically initiated by oxygenase enzymes. nih.gov Bacteria that can degrade these compounds often use them as a source of carbon and energy. umich.edu

The number and position of chlorine atoms on the benzene ring are critical factors in determining the rate and extent of aerobic biodegradation. Generally, compounds with fewer chlorine atoms are more readily degraded. nih.gov For polychlorinated biphenyls (PCBs), which consist of two linked chlorinated benzene rings, congeners with four or fewer chlorine atoms are more easily broken down than those with five or more. nih.gov The degradation process is often initiated by a biphenyl (B1667301) dioxygenase, which hydroxylates the aromatic ring. nih.govnih.gov

For single-ring chlorinated benzenes, similar principles apply. The presence of adjacent non-chlorinated carbon atoms allows for the action of dioxygenase enzymes, leading to the formation of catechols, which can then undergo ring cleavage. nih.gov Given that this compound has only one unsubstituted carbon atom, its aerobic degradation is expected to be significantly hindered.

Anaerobic Degradation Pathways and Enzyme Systems

In anaerobic environments (without oxygen), a different set of microbial processes occurs. For highly halogenated compounds like polychlorinated benzenes and PCBs, reductive dechlorination is the primary degradation pathway. epa.govwikipedia.orgnih.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. wikipedia.org

This process is often a prerequisite for complete degradation, as the resulting less-chlorinated compounds can then be mineralized by aerobic bacteria in a subsequent step. nih.govslideshare.net Several bacterial species, including members of the Dehalococcoides and Dehalobacter genera, are known to carry out reductive dechlorination. wikipedia.org Some dissimilatory iron-reducing bacteria can also contribute to dechlorination, either directly or indirectly by producing reactive Fe(II) species. wikipedia.org

The degradation of fluorinated aromatic compounds under anaerobic conditions has also been studied. For instance, some fluorobenzoates can be degraded under denitrifying conditions, with stoichiometric release of fluoride. nih.gov However, fluorophenols have been found to be more recalcitrant under a variety of anaerobic conditions. nih.gov

Microbial Dechlorination and Defluorination Processes

Microbial dechlorination is the key initial step in the anaerobic breakdown of highly chlorinated aromatic compounds. This process is catalyzed by enzymes known as reductive dehalogenases. wikipedia.org The removal of chlorine atoms generally proceeds from the meta and para positions first, as these are more sterically accessible than the ortho positions. epa.gov

Microbial defluorination is a more challenging process due to the high strength of the carbon-fluorine bond. numberanalytics.comacs.orgnih.gov However, several enzymes capable of cleaving this bond have been identified. bohrium.commanchester.ac.ukresearchgate.netucd.ie These include certain cytochrome P450 enzymes, which can catalyze oxidative defluorination. bohrium.commanchester.ac.uk Fluoroacetate dehalogenases are another class of enzymes that can cleave carbon-fluorine bonds in aliphatic compounds. nih.govnih.gov The degradation of fluorinated aromatic compounds often involves enzymes with relaxed substrate specificity that can act on fluorinated analogues of their natural substrates. ucd.ie

For this compound, it is plausible that under anaerobic conditions, it could undergo reductive dechlorination, leading to the formation of less chlorinated intermediates. The subsequent degradation of these intermediates and the cleavage of the highly stable difluoromethyl group would likely be very slow and require specific microbial communities with the necessary enzymatic machinery.

Summary of Compound Degradation

| Degradation Process | Expected Reactivity of this compound | Rationale |

| Photochemical Degradation | Low | High degree of chlorination generally decreases photolysis rates. |

| Hydrolysis | Very Low | Strong carbon-halogen bonds on an aromatic ring, especially the C-F bond, are resistant to hydrolysis. |

| Aerobic Biodegradation | Very Low | High degree of halogenation and few unsubstituted carbons hinder the action of oxygenase enzymes. |

| Anaerobic Biodegradation | Slow | Reductive dechlorination is possible but likely slow. Subsequent degradation of the difluoromethyl group is expected to be very difficult. |

Environmental Partitioning and Persistence Studies

No studies were found that specifically investigate the environmental partitioning and persistence of this compound.

Adsorption to Soil and Sediment Organic Matter

There is no available data on the adsorption coefficients (such as Koc) of this compound to soil and sediment organic matter. Research into the adsorption of other halogenated benzenes suggests that factors like the degree and type of halogenation significantly influence this process, but specific data for the target compound is absent.

Volatilization and Atmospheric Transport Potential

Information regarding the Henry's Law constant, vapor pressure, and any modeling or observational studies on the volatilization and long-range atmospheric transport of this compound is not present in the searched resources.

Synthesis and Study of Derivatives and Analogues of Pentachloro Difluoromethyl Benzene

Exploration of Isomeric Forms and Positional Effects

The concept of isomerism is fundamental in organic chemistry, and for substituted benzenes, positional isomers can exhibit distinct physical and chemical properties. For a molecule with the formula C₆Cl₅(CF₂H), where a single hydrogen atom on a pentachlorobenzene (B41901) ring is replaced by a difluoromethyl group, there is only one possible constitutional isomer. This is because all five remaining positions on the benzene (B151609) ring are occupied by chlorine atoms, rendering all carbon atoms chemically equivalent for the single difluoromethyl substituent.

However, if we consider a tetrachlorodifluoromethylbenzene, C₆HCl₄(CF₂H), multiple positional isomers are possible, depending on the relative locations of the hydrogen atom and the difluoromethyl group on the tetrachlorinated ring. The three possible isomers would be:

1-H-2-difluoromethyl-3,4,5,6-tetrachlorobenzene

1-H-3-difluoromethyl-2,4,5,6-tetrachlorobenzene

1-H-4-difluoromethyl-2,3,5,6-tetrachlorobenzene

The position of the difluoromethyl group relative to the remaining hydrogen and the surrounding chlorine atoms would influence the molecule's dipole moment, crystal packing, and reactivity. The strong electron-withdrawing nature of both the chlorine atoms and the difluoromethyl group significantly deactivates the aromatic ring, but the specific placement of these groups modulates the electronic distribution within the ring.

Related Highly Halogenated Benzenes with Fluorinated Alkyl Groups

The properties of pentachloro-difluoromethyl-benzene can be better understood by examining related, more extensively studied, highly halogenated benzenes with different fluorinated alkyl groups.

Pentachloro(trifluoromethyl)benzene (C₆Cl₅CF₃):

This compound is closely related to this compound, with a trifluoromethyl (-CF₃) group instead of a difluoromethyl (-CF₂H) group. The -CF₃ group is a powerful electron-withdrawing group, even more so than the -CF₂H group, due to the presence of an additional electronegative fluorine atom. This strong inductive effect further deactivates the benzene ring towards electrophilic attack. The synthesis of pentachloro(trifluoromethyl)benzene can be achieved through various routes, including the reaction of trichlorofluoromethane (B166822) with pentachlorobenzene derivatives.

Tetrachlorobis(difluoromethyl)benzene (C₆Cl₄(CF₂H)₂):

Compounds with the formula C₆Cl₄(CF₂H)₂ are isomers that feature two difluoromethyl groups on a tetrachlorobenzene ring. The possible isomers are:

1,2-bis(difluoromethyl)-3,4,5,6-tetrachlorobenzene

1,3-bis(difluoromethyl)-2,4,5,6-tetrachlorobenzene

1,4-bis(difluoromethyl)-2,3,5,6-tetrachlorobenzene

The presence of two -CF₂H groups significantly impacts the molecule's electronic properties and reactivity. These compounds are expected to be highly electron-deficient. The synthesis of such molecules can be challenging and may involve multi-step processes, starting from appropriately substituted chlorobenzenes. The study of these molecules is relevant for understanding the cumulative electronic effects of multiple fluorinated alkyl groups on a heavily chlorinated aromatic core.

| Compound | Formula | Key Features |

| Pentachloro(trifluoromethyl)benzene | C₆Cl₅CF₃ | Contains a strongly electron-withdrawing -CF₃ group, leading to a highly deactivated aromatic ring. |

| 1,4-Bis(trifluoromethyl)benzene | C₆H₄(CF₃)₂ | A related acceptor molecule used in the design of materials for applications like thermally activated delayed fluorescence (TADF). rsc.org |

| Tetrachlorobis(difluoromethyl)benzene | C₆Cl₄(CF₂H)₂ | Features two electron-withdrawing -CF₂H groups on a tetrachlorinated ring, resulting in a highly electron-deficient system. |

Functional Group Modifications and Derivatization Reactions

The chemical inertness of the pentachlorophenyl moiety makes derivatization challenging. The aromatic ring is heavily substituted with electron-withdrawing chlorine atoms, making it resistant to electrophilic aromatic substitution. vedantu.comquora.com However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a suitable leaving group is present and the reaction is driven by a strong nucleophile. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Potential derivatization reactions for this compound could involve:

Nucleophilic Aromatic Substitution (SₙAr): A chlorine atom on the pentachlorophenyl ring could potentially be displaced by a strong nucleophile. The reaction is facilitated by the presence of the five chlorine atoms and the difluoromethyl group, which stabilize the negative charge in the Meisenheimer complex intermediate. libretexts.orglibretexts.org For this to occur, harsh reaction conditions, such as high temperatures and strong bases, would likely be necessary. libretexts.org

Reactions of the Difluoromethyl Group: The C-H bond in the difluoromethyl group could be a site for radical reactions. Additionally, derivatization could potentially occur via transformation of the -CF₂H group, although this would likely require specialized reagents. Studies on related compounds have shown that difluoromethyl groups can be involved in nucleophilic substitution reactions under specific conditions. rsc.org

Derivatization of related polycyclic aromatic hydrocarbons (PAHs) is a broad field of study, with various methods developed for their extraction, purification, and analysis. researchgate.netbohrium.comnih.gov These techniques could be adapted for the study of derivatized this compound.

Comparative Studies with Pentafluorobenzene Derivatives

Comparing this compound with its pentafluorophenyl analogue, pentafluoro(difluoromethyl)benzene (C₆F₅CF₂H), reveals important differences in reactivity stemming from the distinct electronic properties of chlorine and fluorine.

Electronic Effects:

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect on the benzene ring. Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine. youtube.comcsbsju.edu

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases electron density at the ortho and para positions. vedantu.com The resonance effect is more significant for fluorine than for chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon compared to the 3p orbitals of chlorine and carbon. stackexchange.com

Reactivity Comparison:

Electrophilic Aromatic Substitution (EAS): In halobenzenes, the deactivating inductive effect generally outweighs the activating resonance effect, making them less reactive towards EAS than benzene itself. stackexchange.com However, because fluorine has a stronger resonance effect than chlorine, fluorobenzene (B45895) is more reactive towards EAS than chlorobenzene. stackexchange.com By extension, a pentafluorinated ring would be more susceptible to any potential electrophilic attack than a pentachlorinated ring, although both are highly deactivated.

Nucleophilic Aromatic Substitution (SₙAr): The rate of SₙAr is accelerated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this type of reaction, fluorine is often a better leaving group than chlorine. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Kinetic studies have shown that pentafluorophenyl (PFP) esters are significantly more reactive in coupling reactions than their pentachlorophenyl (PCP) counterparts. highfine.com Therefore, C₆F₅CF₂H would be expected to be more reactive towards nucleophilic substitution than C₆Cl₅CF₂H. Pentafluorophenyl compounds are known to be versatile substrates for nucleophilic substitution reactions. numberanalytics.comnih.govnumberanalytics.com

| Property | Pentachlorobenzene Derivative (C₆Cl₅-) | Pentafluorobenzene Derivative (C₆F₅-) |

| Inductive Effect of Halogen | Strong (-I) | Very Strong (-I) |

| Resonance Effect of Halogen | Weak (+R) | Moderate (+R) |

| Reactivity towards EAS | Highly Deactivated | Highly Deactivated (but comparatively more reactive than C₆Cl₅-) |

| Reactivity towards SₙAr | Reactive under forcing conditions | More reactive, fluorine is a better leaving group in this context. youtube.comhighfine.com |

Potential Academic and Industrial Applications of Pentachloro Difluoromethyl Benzene

Role in Advanced Materials Science and Engineering

The dense halogenation and the presence of a difluoromethyl group on the benzene (B151609) ring position Pentachloro-difluoromethyl-benzene and its isomers as potential building blocks in materials science.

While direct polymerization of this compound is not prominently cited, a closely related isomer, p-bis-(chlorodifluoromethyl)benzene, serves as a key monomer in the synthesis of advanced fluoropolymers. Research has demonstrated that this compound can undergo a condensation copolymerization reaction with bis-phenol A to create a novel fluoropolymer with excellent thermal stability and solubility properties. researchgate.net This polymerization is significant because it is proposed to occur through an unusual S(RN)1 (radical-nucleophilic substitution) mechanism, which opens new pathways for creating fluoropolymers that are otherwise difficult to synthesize. researchgate.net

Furthermore, p-bis-(chlorodifluoromethyl)benzene is a vital precursor for producing 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4). researchgate.net This conversion is achieved in high yield through a reaction with zinc in DMA at 100°C, representing a scalable and cost-effective method for producing AF4 for both research and commercial applications. researchgate.net The process is believed to proceed via the formation of a reactive monomeric intermediate, α,α,α′,α′-tetrafluoro-p-xylylene. researchgate.net

Table 1: Polymerization and Precursor Applications of a Related Compound

| Reactant/Precursor | Reaction | Product | Significance |

|---|---|---|---|

| p-bis-(chlorodifluoromethyl)benzene & bis-phenol A | Condensation copolymerization | Novel fluoropolymer | Excellent thermal and solubility properties; proceeds via an unprecedented S(RN)1 mechanism. researchgate.net |

| p-bis-(chlorodifluoromethyl)benzene | Reaction with Zinc (Zn) | Octafluoro[2.2]paracyclophane (AF4) | Convenient, inexpensive, and highly scalable synthesis of a key material for research and commerce. researchgate.net |

The development of materials like AF4 from precursors such as p-bis-(chlorodifluoromethyl)benzene is directly relevant to the field of functional organic electronics. researchgate.net Paracyclophanes and their fluorinated derivatives are widely studied for their unique electronic properties, including their use as dielectric layers, in molecular electronics, and as scaffolds for creating complex organic architectures. The ability to synthesize AF4 efficiently makes its precursors valuable contributors to the materials pipeline for this advanced technological sector. researchgate.net

Intermediate in Agrochemical and Fine Chemical Synthesis

The incorporation of fluorine-containing moieties is a well-established strategy in the design of modern agrochemicals and pharmaceuticals to enhance efficacy, metabolic stability, and lipophilicity. nih.govbeilstein-journals.org The trifluoromethyl (-CF3) group, in particular, is found in a significant percentage of pesticides. nih.gov For instance, derivatives of trifluoromethylpyridine (TFMP), such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are critical intermediates for several crop protection products. nih.gov While specific agrochemical products derived from this compound are not identified, its structure as a polychlorinated, fluorinated aromatic makes it a compound of interest for investigation as a potential intermediate in the synthesis of new active ingredients for the fine chemical and agrochemical industries. echemi.com

Contribution to Fundamental Organohalogen Chemistry

The study of compounds like this compound and its relatives contributes significantly to the fundamental understanding of organohalogen chemistry. A notable example is the polymerization reaction involving p-bis-(chlorodifluoromethyl)benzene. researchgate.net The proposal that this condensation polymerization proceeds via an S(RN)1 mechanism is a significant finding, as this type of mechanism was not previously established for the condensation polymerization of fluorinated monomers. researchgate.net This discovery expands the synthetic chemist's toolbox and deepens the mechanistic understanding of reactions involving halogenated organic molecules. researchgate.net

Sustainable Synthesis and Degradation Strategies (Green Chemistry)

The environmental impact of halogenated organic compounds is a major consideration, leading to research into sustainable production and remediation methods.

Sustainable Synthesis: Modern synthetic chemistry emphasizes the use of green solvents and energy sources. rsc.org For instance, novel photochemical methods using visible light have been developed for the selective difluoromethylation of certain organic molecules, highlighting a move towards more sustainable reaction conditions. rsc.org In the context of related compounds, benzotrifluoride (B45747) (BTF) is recognized as a more environmentally friendly solvent than many traditional options and is particularly useful for a wide range of chemical reactions. researchgate.net The synthesis of a related compound, 2,3,4,5,6-pentachloro(trifluoromethyl)benzene, has been reported from the reaction of pentachlorobenzene (B41901) with other reagents in the presence of aluminum trichloride. chemicalbook.com Future work on synthesizing this compound would likely explore greener pathways.

Degradation Strategies: Highly chlorinated compounds like pentachlorobenzene derivatives can be classified as persistent organic pollutants (POPs) due to their resistance to natural degradation. ucf.edu Research into the degradation of similar structures, such as pentachlorophenol (B1679276) (PCP) and pentachloronitrobenzene (B1680406) (PCNB), offers potential strategies for the remediation of this compound. ucf.eduresearchgate.net Studies have shown that white-rot fungus (Phanerochaete chrysosporium) can be used for the biological degradation of these pollutants. researchgate.net Another approach involves chemical degradation using systems like activated magnesium powder in an acidified ethanol/ethyl lactate (B86563) cosolvent system to achieve dechlorination. ucf.edu These methods represent potential green chemistry approaches for breaking down persistent polychlorinated aromatic compounds.

Q & A

Basic Research Questions

Q. (Basic) What are the recommended methodologies for synthesizing Pentachloro-difluoromethyl-benzene with high purity?

- Methodological Answer : Synthesis of polyhalogenated benzenes often involves radical arylation or stepwise halogenation. For example, pentafluorophenyl radicals generated via nitrite precursors can react with fluorobenzene to yield positional isomers, as demonstrated in radical-mediated arylations . Chlorination/fluorination protocols using reagents like SnCl₄ or SOCl₂ require strict temperature control (-10°C to 25°C) under inert atmospheres to minimize side reactions . Purification via preparative gas-liquid chromatography (GLC) or fractional crystallization ensures >98% purity, validated by melting point analysis and ¹⁹F NMR .

Q. (Basic) How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve halogen-specific environments and isomerism. For instance, ¹⁹F NMR chemical shifts between -110 ppm and -130 ppm indicate distinct fluorine environments in difluoromethyl groups . Pair mass spectrometry (EI/CI) with computational tools like density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps). Validate predictions experimentally via UV-Vis spectroscopy and cyclic voltammetry .

Q. (Basic) What are the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Estimate log Kow (octanol-water partition coefficient) using QSAR models (e.g., Arnot & Gobas ), which correlate with bioaccumulation factors (BCF). Experimentally, conduct 28-day aquatic microcosm studies under OECD guidelines to measure half-lives (t₁/₂). Compare results with structurally analogous compounds like pentachlorobenzene, which exhibits t₁/₂ >200 days in sediment .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/EPA guidelines for halogenated aromatics: use fume hoods (minimum airflow 0.5 m/s), nitrile gloves, and NIOSH-approved respirators if aerosolization occurs. Store in amber glass under argon, segregated from oxidizers . Spill management requires neutralization with activated carbon and disposal via EPA-approved hazardous waste facilities .

Advanced Research Questions

Q. (Advanced) How can computational models (e.g., DFT, QSAR) predict the reactivity and environmental fate of polyhalogenated benzenes?

- Methodological Answer : Hybrid QSAR-DFT frameworks integrate electronic descriptors (e.g., Fukui indices for electrophilicity) with degradation pathways. For example, meta-analysis of receptor-response datasets can identify dominant mechanisms like photolytic C-F bond cleavage. Validate models using isotope-labeled tracers (e.g., ¹⁴C) in simulated environmental matrices (soil/water) monitored via LC-HRMS .

Q. (Advanced) What strategies resolve contradictions in experimental data regarding degradation pathways under varying conditions?

- Methodological Answer : Apply the FINER framework (Feasible, Novel, Ethical, Relevant ) to design comparative studies isolating variables (e.g., UV intensity, microbial consortia). Use HRMS to track transient intermediates (e.g., chlorinated quinones) and cross-validate with computational degradation networks (EPI Suite). Address discrepancies via sensitivity analysis in QSAR models .

Q. (Advanced) How do substituent patterns (e.g., chlorine vs. fluorine positions) influence the chemical reactivity of polyhalogenated benzenes?

- Methodological Answer : Conduct competitive electrophilic substitution experiments (e.g., nitration) to compare regioselectivity. X-ray crystallography reveals steric effects: ortho-fluorine in difluoromethyl derivatives increases ring distortion (bond angles >122°), altering nucleophilic attack kinetics . Pair with DFT-calculated electrostatic potential maps to correlate substituent effects with reaction rates.

Q. (Advanced) What challenges arise in differentiating acute vs. chronic toxicity profiles for highly halogenated aromatics?

- Methodological Answer : Acute toxicity (LC₅₀) requires 96-hour fish assays (OECD 203), while chronic studies (OECD 210) demand 21-day exposure with biomarker tracking (e.g., CYP450 induction). Address interspecies variability using in vitro human hepatocyte models and probabilistic risk assessment frameworks. Note discrepancies in BCF values between aquatic (e.g., zebrafish) and mammalian models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.